molecular formula C5H5F3N2O B018709 4-Methyl-3-(trifluoromethyl)isoxazol-5-amine CAS No. 110234-58-7

4-Methyl-3-(trifluoromethyl)isoxazol-5-amine

Cat. No. B018709
M. Wt: 166.1 g/mol
InChI Key: DNKDKKIGFFDVEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-(trifluoromethyl)isoxazol-5-amine, also known as TFMIA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TFMIA is a heterocyclic compound that contains an isoxazole ring and a trifluoromethyl group, making it an important building block for the synthesis of various pharmaceutical and agrochemical compounds.

Mechanism Of Action

The mechanism of action of 4-Methyl-3-(trifluoromethyl)isoxazol-5-amine is not fully understood, but it is believed to be related to its ability to interact with various biological targets. 4-Methyl-3-(trifluoromethyl)isoxazol-5-amine has been shown to bind to several proteins, including enzymes and receptors, which may be responsible for its biological activity.

Biochemical And Physiological Effects

4-Methyl-3-(trifluoromethyl)isoxazol-5-amine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-Methyl-3-(trifluoromethyl)isoxazol-5-amine has also been shown to have anti-inflammatory effects, possibly through its ability to inhibit the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Methyl-3-(trifluoromethyl)isoxazol-5-amine in lab experiments is its versatility as a building block for the synthesis of various compounds. Its unique structure also makes it an important tool for studying the structure-activity relationships of biologically active compounds. However, one limitation of using 4-Methyl-3-(trifluoromethyl)isoxazol-5-amine is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of 4-Methyl-3-(trifluoromethyl)isoxazol-5-amine. One area of interest is the development of novel pharmaceutical compounds using 4-Methyl-3-(trifluoromethyl)isoxazol-5-amine as a building block. Another area of interest is the study of 4-Methyl-3-(trifluoromethyl)isoxazol-5-amine's interactions with various biological targets, which may lead to the development of new drugs with improved efficacy and fewer side effects. Additionally, the synthesis of 4-Methyl-3-(trifluoromethyl)isoxazol-5-amine and its derivatives using greener methods is also an area of future research.

Synthesis Methods

4-Methyl-3-(trifluoromethyl)isoxazol-5-amine can be synthesized through several methods, including the reaction of 4-methylisoxazole-5-carboxylic acid with trifluoroacetic anhydride and subsequent reduction with lithium aluminum hydride. Another method involves the reaction of 4-methyl-5-nitroisoxazole with trifluoroacetic acid and subsequent reduction with tin and hydrochloric acid.

Scientific Research Applications

4-Methyl-3-(trifluoromethyl)isoxazol-5-amine has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a building block for the synthesis of novel pharmaceutical compounds. 4-Methyl-3-(trifluoromethyl)isoxazol-5-amine has been used in the synthesis of several biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.

properties

CAS RN

110234-58-7

Product Name

4-Methyl-3-(trifluoromethyl)isoxazol-5-amine

Molecular Formula

C5H5F3N2O

Molecular Weight

166.1 g/mol

IUPAC Name

4-methyl-3-(trifluoromethyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C5H5F3N2O/c1-2-3(5(6,7)8)10-11-4(2)9/h9H2,1H3

InChI Key

DNKDKKIGFFDVEY-UHFFFAOYSA-N

SMILES

CC1=C(ON=C1C(F)(F)F)N

Canonical SMILES

CC1=C(ON=C1C(F)(F)F)N

synonyms

5-Isoxazolamine,4-methyl-3-(trifluoromethyl)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.